molecular formula C16H14Br2F2N2Ni B6320198 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide CAS No. 200879-38-5

2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6320198
CAS No.: 200879-38-5
M. Wt: 490.79 g/mol
InChI Key: GLHSFCUHGMETTH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is particularly valuable in catalysis and material synthesis, making it a significant subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 2,3-bis[(N-4-fluorophenyl)imino]butane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can also be reduced to form lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions may produce nickel(I) complexes. Substitution reactions can result in a variety of nickel(II) complexes with different ligands .

Scientific Research Applications

2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique catalytic properties.

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide involves its interaction with molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating chemical reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide
  • 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide
  • 2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide

Uniqueness

2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of fluorine atoms in its structure, which imparts specific electronic and steric properties. These properties enhance its catalytic activity and make it more effective in certain reactions compared to similar compounds with different substituents.

Properties

IUPAC Name

2-N,3-N-bis(4-fluorophenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHSFCUHGMETTH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)F)C(=NC2=CC=C(C=C2)F)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2F2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333901
Record name 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200879-38-5
Record name 2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.